molecular formula C11H15NO3 B3347936 3-(3,4-Dimethoxyphenyl)propanamide CAS No. 14773-41-2

3-(3,4-Dimethoxyphenyl)propanamide

Cat. No. B3347936
CAS RN: 14773-41-2
M. Wt: 209.24 g/mol
InChI Key: CMEASCHYTXEXMS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)propanamide belongs to the class of organic compounds known as phenylpropanoic acids . It contains a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate was obtained from the 2-methyl-6-nitrobenzoic anhydride (MNBA)/4-dimethylaminopyridine (DMAP)-catalyzed reaction at room temperature for 190 minutes in dichloromethane with a yield of 95% .


Molecular Structure Analysis

The molecular formula of 3-(3,4-Dimethoxyphenyl)propanamide is C11H15NO3 . The molecule contains a total of 43 bonds, including 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 primary amine (aromatic), and 2 ethers (aromatic) .

Safety And Hazards

The safety data sheet for similar compounds indicates that they may be harmful if swallowed and can cause skin and eye irritation . They may also cause respiratory irritation . Always handle such compounds with appropriate safety measures.

Future Directions

Future research could focus on further elucidating the biological activity and potential applications of 3-(3,4-Dimethoxyphenyl)propanamide. For instance, the European Food Safety Authority has requested additional toxicity data on a similar compound . This suggests that more research is needed to fully understand the safety and potential uses of these types of compounds.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEASCHYTXEXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)propanamide

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(3,4-dimethoxy-phenyl)-propionic acid (10.0 g, 47.56 mmol) in dry THF (175 ml), under nitrogen, was added TEA (7.3 ml, 52.44 mmol), and the resulting mixture was cooled to −10° C. before ethyl chloroformate (5 ml, 52.47 mmol) was added dropwise. After stirring at −10° C. (20 min), ammonium hydroxide (25% in water, 105 ml) in THF (105 ml) was added and the mixture was stirred at −15° C. for 30 min and then at RT for 1.5 h. The reaction mixture was concentrated in vacuo, extracted three times with CH2Cl2 and the combined organic extracts were washed with saturated aqueous NaHCO3 and brine. The organic phase was dried over anhydrous MgSO4, filtered and concentrated to give the title compound (9.73 g, 46.50 mmol, 97%) as a colorless solid. No further purification of the crude amide was necessary.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
Name
Quantity
105 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-Dimethoxyphenyl)propanamide
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Reactant of Route 6
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